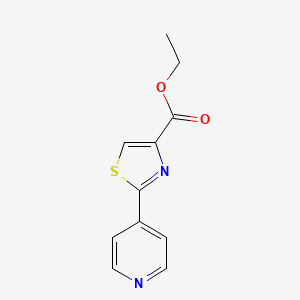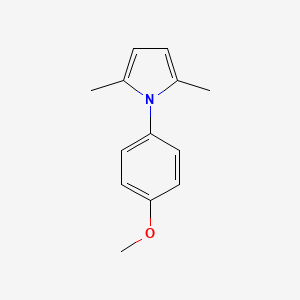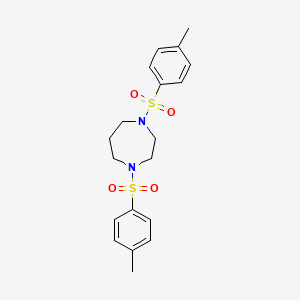
1,4-Ditosyl-1,4-diazepane
Vue d'ensemble
Description
1,4-Ditosyl-1,4-diazepane is a compound with the molecular weight of 408.54 . It is a derivative of Fasudil, a protein kinase A inhibitor, which may be used in medicinal combinations for hepatitis treatment .
Synthesis Analysis
The synthesis of 1,4-Ditosyl-1,4-diazepane involves several steps. The process starts with ethylenediamine and p-toluenesulfonyl chloride, followed by the addition of bromochloropropane . The synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis
The molecular formula of 1,4-Ditosyl-1,4-diazepane is C19H24N2O4S2 . In the compound, the dihedral angle formed by the benzene rings is 82.88 degrees . Two C atoms of the 1,4-diazepane ring are disordered over two sets of sites with a refined occupancy ratio of 0.534:0.466 .Chemical Reactions Analysis
1,4-Diazepines, including 1,4-Ditosyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis
1,4-Ditosyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 408.54 and a molecular formula of C19H24N2O4S2 .Applications De Recherche Scientifique
Crystallography and Structural Analysis
1,4-Ditosyl-1,4-diazepane has been studied for its crystal structure, which provides insights into its molecular conformation and interactions. The dihedral angle formed by the benzene rings and the molecular conformation enforced by weak intramolecular C-H⋯O contacts are of particular interest in crystallography . Understanding these structural details is crucial for the development of new materials and drugs.
Biocatalysis
This compound is used in biocatalytic processes, particularly in the enzymatic intramolecular asymmetric reductive amination. This method is significant for synthesizing chiral 1,4-diazepanes, which are important structural units with diverse biological properties and pharmaceutical importance .
Pharmaceutical Synthesis
Chiral 1,4-diazepanes, such as those derived from 1,4-Ditosyl-1,4-diazepane, are used in the synthesis of pharmaceuticals. They serve as key intermediates in the production of drugs like Ripasudil and Suvorexant, which are used to treat glaucoma, ocular hypertension, and insomnia .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORANQSHSAIBPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Ditosyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,4-Ditosyl-1,4-diazepane?
A1: 1,4-Ditosyl-1,4-diazepane (C19H24N2O4S2) exhibits a specific conformation influenced by intramolecular interactions. The two benzene rings within the molecule are not coplanar, displaying a dihedral angle of 82.88° []. Furthermore, the 1,4-diazepane ring demonstrates conformational flexibility with two of its carbon atoms disordered over two positions in the crystal structure []. This disorder suggests potential energy barriers between conformations are relatively low. Weak intramolecular C—H⋯O contacts contribute to the overall molecular conformation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)
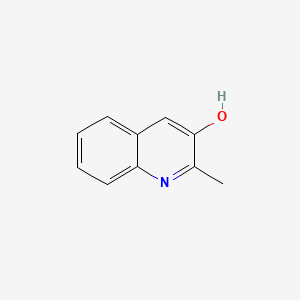
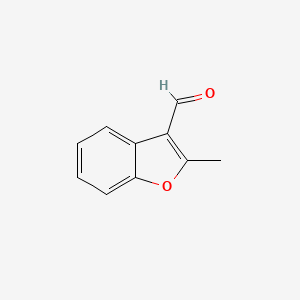
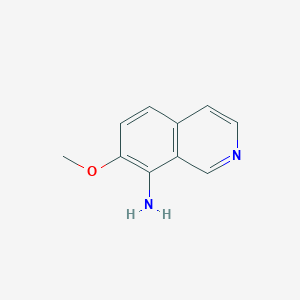
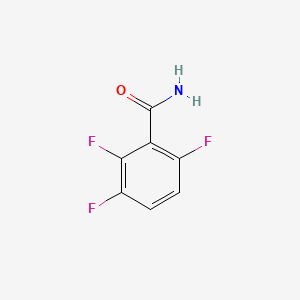
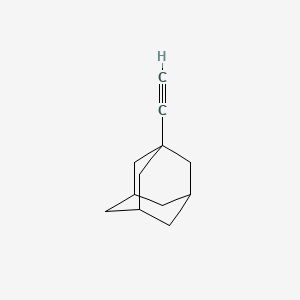
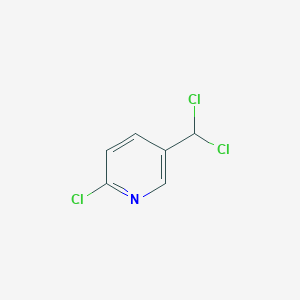
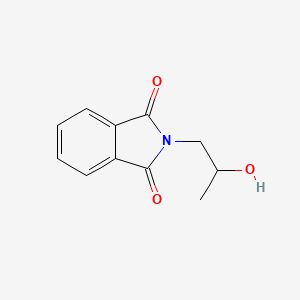
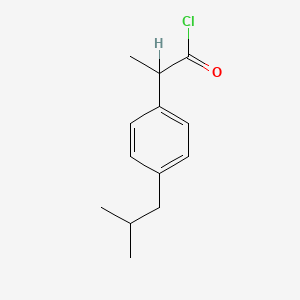
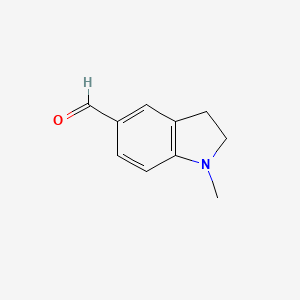
![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
